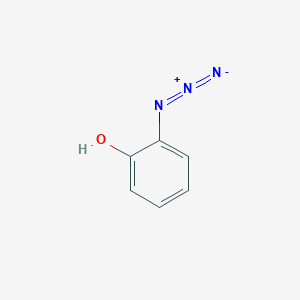

2-Azidophenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

24541-44-4 |

|---|---|

Molekularformel |

C6H5N3O |

Molekulargewicht |

135.12 g/mol |

IUPAC-Name |

2-azidophenol |

InChI |

InChI=1S/C6H5N3O/c7-9-8-5-3-1-2-4-6(5)10/h1-4,10H |

InChI-Schlüssel |

WYSAWGCLEHCQLX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])O |

Kanonische SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])O |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies for 2 Azidophenol

Established Synthetic Pathways for Azidophenols

Established methodologies for synthesizing azidophenols can be broadly categorized into two main approaches: direct diazo-transfer reactions onto the phenolic ring and the chemical modification of precursor molecules where the azido (B1232118) group is introduced at a specific position relative to the hydroxyl group.

A modern and efficient method for the synthesis of azidophenols involves a direct diazo-transfer reaction. nii.ac.jp This approach typically proceeds in a two-step sequence, beginning with the conversion of a phenol (B47542) to an o-quinone diazide (also known as a diazoquinone), which is subsequently transformed into the target azidophenol. nii.ac.jpresearchgate.net

A key reagent developed for this transformation is 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP, 2-PF6), a stable and safe crystalline solid. nii.ac.jp The reaction is carried out in methanol (B129727) in the presence of a base. The choice of base depends on the reactivity of the phenol; reactive phenols with electron-donating groups are effectively diazotized using diisopropylamine (B44863) (iPr2NH), while less reactive phenols require a stronger base like N,N-dimethyl-4-aminopyridine (DMAP). nii.ac.jpresearchgate.net

Table 1: Synthesis of Azidophenols via Diazo-Transfer Reaction This table is based on data for the general reaction of phenols to azidophenols as described in the literature. nii.ac.jp

| Starting Phenol | Diazo-Transfer Reagent | Base | Intermediate | Azidation Reagent | Solvent | Product Yield |

|---|---|---|---|---|---|---|

| Phenol | IPrAP (2-PF6) | iPr2NH / DMAP | o-Quinone Diazide | Sodium Azide (B81097) | 2-Methoxyethanol | High |

A classic and widely used method for synthesizing 2-azidophenol involves the transformation of a precursor molecule, most commonly 2-aminophenol (B121084). vulcanchem.comwiley-vch.de This synthetic route is a two-step process known as diazotization followed by azidation.

The synthesis begins with the diazotization of 2-aminophenol. In this step, the primary amino group of 2-aminophenol is converted into a diazonium salt. This is typically achieved by treating a cold, acidic solution of 2-aminophenol with sodium nitrite (B80452) (NaNO₂). wiley-vch.degoogle.com The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt intermediate. wiley-vch.de

In the second step, the diazonium salt solution is treated with sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the diazonium group (N₂) to form the final product, this compound. wiley-vch.desmolecule.com This method is highly effective and provides a direct route to incorporating the azide functionality specifically at the ortho position relative to the hydroxyl group.

Table 2: Synthesis of this compound from 2-Aminophenol This table outlines the general, well-established procedure for the synthesis of this compound from its amino precursor. wiley-vch.degoogle.com

| Precursor | Reagent (Step 1) | Intermediate | Reagent (Step 2) | Product |

|---|

Iii. Reactivity and Transformation Pathways of 2 Azidophenol

Intramolecular Cyclization Reactions

Beyond the formation of nitrenes and their subsequent rearrangements or intermolecular reactions, 2-azidophenol and its derivatives can undergo intramolecular cyclization. These reactions are often driven by the reactive intermediates generated upon photolysis or thermolysis.

One such pathway involves the intramolecular cyclization of the singlet nitrene. For instance, the photolysis of meta-azidophenol has been shown to yield 2,1-benzisoxazolone, which is the product of intramolecular cyclization of the singlet nitrene. researchgate.net This suggests that a similar pathway could be accessible to the nitrene generated from this compound, potentially leading to a benzoxazole (B165842) derivative. The formation of benzoxazoles from ortho-substituted precursors is a well-established synthetic strategy. organic-chemistry.org

Another potential intramolecular cyclization pathway for derivatives of this compound involves the reaction of the azide (B81097) functionality with a suitably positioned neighboring group. For example, o-azido-carbonyl compounds have been shown to undergo photolysis in alcohol to yield 2-alkoxy-3H-azepines, a reaction that proceeds via a singlet nitrene and an azirine intermediate. worktribe.com While this is technically a rearrangement followed by trapping, it highlights the potential for intramolecular processes to dictate the final product.

Formation of Ortho-Fused Heterocyclic Ring Systems

A key aspect of this compound's reactivity is its propensity to form ortho-fused heterocyclic systems. acdlabs.comdspmuranchi.ac.in These intramolecular cyclization reactions are often initiated by thermal or photochemical activation of the azide group, leading to the formation of highly reactive intermediates that readily engage with the neighboring phenol (B47542) ring.

The formation of benzisoxazole derivatives represents a significant transformation pathway for this compound and its analogues. This process involves an intramolecular cyclization characterized by the formation of a nitrogen-oxygen (N–O) bond. chim.itbeilstein-journals.orgnih.govbeilstein-journals.org

One prominent example is the base-mediated photochemical cyclization of 2-azidobenzoic acids to yield 2,1-benzisoxazole-3(1H)-ones. beilstein-journals.orgnih.govbeilstein-journals.org Research has shown that the photolysis of 2-azidobenzoic acid in aqueous organic solvents can produce 2,1-benzisoxazole-3(1H)-one. beilstein-journals.org The yield of this cyclization product can be enhanced by the addition of a base. beilstein-journals.org The essential step in this ring closure is believed to be the formation and subsequent photolysis of the 2-azidobenzoate anion. beilstein-journals.orgnih.gov The proposed mechanism suggests that the carboxylate group, acting as a Lewis base, donates an electron pair to the electron-deficient singlet nitrene, which is generated photochemically from the azide. This interaction facilitates the N–O bond formation through a 1,5-electrocyclization reaction. beilstein-journals.org

The synthesis of the benzisoxazole core can also be achieved from other precursors through N–O bond formation. For instance, o-hydroxyaryl oximes can undergo cyclization via dehydration, where the oxime's hydroxyl group is converted into a good leaving group to allow for subsequent ring closure. chim.it Another approach involves the cyclization of o-hydroxy-N-substituted aryl imines. chim.it

Under certain conditions, the reactive intermediates generated from this compound can undergo ring expansion to form seven-membered azepine rings. researchgate.netbeilstein-journals.orgmdpi.com This pathway is often in competition with the formation of smaller heterocyclic rings and is influenced by factors such as the solvent, temperature, and the presence of other reagents.

Photolysis of aryl azides is a common method to generate the nitrene intermediate that can lead to azepine formation. For instance, the photolysis of phenyl azide in diethylamine (B46881) results in ring enlargement to form 2-diethylamino-3H-azepine. researchgate.net Similarly, photolysis of 2-azidobenzoic acid can lead to the formation of 2-oxo-3-carboxy-3H-azepine, alongside the benzisoxazolone product. beilstein-journals.org The photolysis of o-azidobenzonitriles in aqueous tetrahydrofuran (B95107) can yield a mixture of 3-cyano- and 7-cyano-3H-azepin-2(1H)-ones. researchgate.net

These ring expansion reactions are of significant interest as they provide access to the azepine core, a structural motif found in various biologically active compounds and pharmaceuticals. mdpi.com

Benzisoxazole Derivatives via N–O Bond-Forming Cyclization

Mechanistic Insights into Intramolecular Ring Closure

The intramolecular ring closure of this compound and related compounds is a mechanistically complex process that has been the subject of detailed investigation. The initial step typically involves the generation of a highly reactive singlet nitrene intermediate through photolysis or thermolysis of the azide group. beilstein-journals.org

In the formation of benzisoxazoles from 2-azidobenzoic acids, it is proposed that the singlet nitrene undergoes a 1,5-electrocyclization. beilstein-journals.org The presence of a base, which deprotonates the carboxylic acid to form a carboxylate anion, is crucial for enhancing the efficiency of this reaction. The electron-donating carboxylate group facilitates the attack on the electron-deficient nitrene, promoting the N–O bond formation. beilstein-journals.org

The competition between different cyclization and rearrangement pathways, such as the formation of benzisoxazoles versus azepines, is a key area of study. The specific outcome is often dictated by the nature of the substituents on the aromatic ring and the reaction conditions.

Intermolecular Reactions

In addition to intramolecular cyclizations, this compound can participate in a range of intermolecular reactions, leveraging the reactivity of its azido (B1232118) and hydroxyl groups.

The azide group in aryl azides can act as a nucleophile in certain reactions. For instance, aryl azides can be synthesized through nucleophilic substitution of aryl halides with sodium azide. smolecule.com Conversely, the azido group itself can sometimes be displaced in nucleophilic substitution reactions, although this is less common for aryl azides compared to alkyl azides due to the stability of the aromatic ring. Acyl azides, for example, can undergo nucleophilic substitution of the azide group by secondary amines, a reaction that can be mediated by copper(II) salts. sciforum.net

A notable intermolecular reaction of this compound is its photoactivated coupling with aniline (B41778) derivatives. researchgate.netacs.org This reaction proceeds through the photolysis of this compound, which generates a reactive iminoquinone intermediate. researchgate.netacs.org This intermediate then rapidly couples with aniline groups. researchgate.netacs.org This photoinitiated reaction is highly chemoselective and has been demonstrated to be compatible with a broad range of functional groups, making it a versatile tool for bioconjugation and the modification of various biomolecules and materials. researchgate.netacs.org The coupling has been successfully applied to proteins, polymers, oligonucleotides, and peptides. researchgate.net

This reaction is analogous to the oxidative coupling of anilines with phenols, which has been used in the synthesis of dyes. researchgate.net The generation of the iminoquinone intermediate can also be achieved through the oxidation of o-aminophenol. researchgate.net The photochemical generation from this compound provides a mild and controllable method for initiating this coupling reaction. researchgate.net

Nucleophilic Substitution Reactions Involving the Azido Group

Click Chemistry Applications

This compound is a valuable building block in click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical compounds. glenresearch.com Its azide and hydroxyl functional groups allow for various transformations, particularly in the formation of triazole and benzotriazole (B28993) ring systems.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient synthesis of 1,2,3-triazoles. nih.govresearchgate.net This reaction involves the coupling of an azide with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted triazole with high regioselectivity. nih.govmdpi.com The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The introduction of a copper(I) catalyst dramatically accelerates the reaction and controls the regiochemical outcome. nih.govorganic-chemistry.org

The CuAAC reaction with this compound and its derivatives exclusively produces 1,4-disubstituted 1,2,3-triazoles. nih.govcsic.es This high degree of regioselectivity is a hallmark of the CuAAC reaction, distinguishing it from the thermal Huisgen cycloaddition which typically yields a mixture of regioisomers. nih.govorganic-chemistry.org The mechanism of the copper-catalyzed reaction proceeds through a different pathway than the uncatalyzed version, involving the formation of a copper-acetylide intermediate. rsc.org This intermediate then reacts with the azide to form the 1,4-disubstituted triazole product. rsc.org

The regioselectivity of the CuAAC is largely independent of the electronic nature of the substituents on both the azide and the alkyne. This allows for the synthesis of a wide variety of 1,2,3-triazole derivatives with predictable regiochemistry. For instance, the reaction of ortho-azidophenol derivatives with phenylacetylene, in the presence of a copper(II)-diimine complex as a catalyst precursor, yields the corresponding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. researchgate.net

In contrast to the copper-catalyzed reaction which favors the 1,4-isomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reactions can be employed to selectively synthesize 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This complementary reactivity provides access to the alternative regioisomer, expanding the synthetic utility of azide-alkyne cycloadditions.

A summary of the regioselectivity in azide-alkyne cycloadditions is presented in the table below.

| Catalyst | Reactants | Product(s) | Regioselectivity |

| None (Thermal) | Azide + Terminal Alkyne | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | Low |

| Copper(I) | Azide + Terminal Alkyne | 1,4-Disubstituted 1,2,3-triazole | High (exclusively 1,4) nih.gov |

| Ruthenium(II) | Azide + Terminal Alkyne | 1,5-Disubstituted 1,2,3-triazole | High (exclusively 1,5) organic-chemistry.org |

A significant advantage of the CuAAC reaction is its exceptional functional group tolerance. glenresearch.comorganic-chemistry.org The reaction is compatible with a wide array of functional groups, including alcohols, ethers, esters, amides, and even halides. organic-chemistry.orgresearchgate.net This broad compatibility stems from the mild reaction conditions, which are typically conducted in benign solvents, including water, often at room temperature. organic-chemistry.orgorganic-chemistry.org The presence of the hydroxyl group in this compound enhances its compatibility with aqueous reaction media.

The efficiency of the CuAAC reaction is generally high, with many reactions proceeding to completion in a short time with high yields. glenresearch.comnih.gov The reaction can be performed with low catalyst loadings, sometimes in the parts-per-million (ppm) range, and the product can often be isolated by simple filtration or extraction without the need for chromatographic purification. organic-chemistry.orgcsic.es

Several factors can influence the efficiency of the CuAAC reaction:

Ligands: The use of ligands to stabilize the copper(I) catalyst is crucial for preventing catalyst disproportionation and decomposition, thereby improving reaction rates and yields. glenresearch.comnih.gov Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used ligands that accelerate the reaction and protect the catalyst. nih.govresearchgate.net

Solvent: While the reaction is often performed in a mixture of water and a co-solvent like t-butanol or in organic solvents like toluene (B28343) and dichloromethane, it can also be run in neat conditions (without a solvent). csic.esbeilstein-journals.org The choice of solvent can impact the reaction rate. csic.es

Catalyst Precursor: Different copper(I) sources can be used, such as copper(I) iodide, copper(I) bromide, or generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.govmdpi.com The counter-ion of the copper salt can also affect the reaction rate. nih.gov

The table below summarizes the effect of different conditions on the efficiency of a model CuAAC reaction between benzyl (B1604629) azide and phenylacetylene.

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

| Cu(II) acetate (B1210297) hydrate (B1144303) (1 mol%) | Toluene | Room Temp. | 1 h | 100% | beilstein-journals.org |

| [Cu(C186tren)]Br (0.05 mol%) | Toluene | 60 °C | 24 h | 86% | beilstein-journals.org |

| [Cu(PPh3)2]NO3 (0.5 mol%) | Toluene | Room Temp. | 40 min | 96% | beilstein-journals.org |

| [(SIMes)CuBr] (2 mol%) | Water | Room Temp. | 18 h | 86% | beilstein-journals.org |

This compound can also participate in a [3+2] cycloaddition reaction with benzyne (B1209423), an unactivated arene, to form benzotriazole derivatives. organic-chemistry.orgchemrxiv.org This reaction provides a direct and efficient route to the benzotriazole core structure under mild, metal-free conditions. organic-chemistry.orgfu-berlin.de Benzyne is a highly reactive intermediate that can be generated in situ from various precursors, such as o-(trimethylsilyl)aryl triflates, in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org

The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the azide adds across the triple bond of benzyne. organic-chemistry.org This methodology is notable for its broad substrate scope, tolerating a range of functional groups on both the azide and the benzyne precursor, including ethers, esters, halides, and even hydroxyl groups. organic-chemistry.orgfu-berlin.de The reaction generally provides good to excellent yields of the corresponding benzotriazoles. organic-chemistry.org

For example, the reaction of an alcohol-substituted azide with a benzyne precursor yielded the corresponding benzotriazole in 72% yield, demonstrating the compatibility of the hydroxyl group under these reaction conditions. fu-berlin.de This approach offers a powerful alternative to traditional methods for synthesizing benzotriazoles, which often require harsher conditions or multi-step sequences.

Iv. Spectroscopic Characterization and Mechanistic Elucidation in 2 Azidophenol Chemistry

Advanced Spectroscopic Techniques for Reaction Monitoring and Product Analysis

A combination of spectroscopic tools provides a comprehensive picture of the molecular changes occurring during reactions involving 2-azidophenol. Each technique offers unique insights into the structural and electronic properties of the molecules involved.

Infrared (IR) spectroscopy is a fundamental technique for identifying the azide (B81097) functional group and tracking its transformation. The azide group (–N₃) exhibits a strong and characteristic asymmetric stretching vibration, which appears in a relatively uncongested region of the IR spectrum, typically between 2100 and 2250 cm⁻¹. researchgate.net This distinct absorption band serves as a clear fingerprint for the presence of the azide moiety in this compound and its derivatives.

During chemical reactions, such as thermal or photochemical decomposition, the disappearance of the azide peak provides a direct method for monitoring the reaction progress. Concurrently, the appearance of new absorption bands corresponding to the functional groups of the products allows for their identification. For instance, the formation of a nitrene intermediate is often inferred from the subsequent products, which may include amines (N-H stretching around 3300-3500 cm⁻¹) or other nitrogen-containing heterocycles with their own characteristic IR absorptions.

The precise frequency of the azide stretch can be influenced by the molecular environment, including solvent polarity and hydrogen bonding interactions with the adjacent hydroxyl group in this compound. researchgate.net Isotopic labeling, such as the use of ¹⁵N, can be employed to shift the azide absorption frequency, which is a powerful tool for confirming band assignments and studying vibrational coupling. d-nb.info

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups Relevant to this compound Chemistry.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (R-N₃) | Asymmetric stretch | 2100 - 2250 |

| Azide (R-N₃) | Symmetric stretch | 1250 - 1350 |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 |

| Amine (N-H) | Stretching | 3300 - 3500 |

Ultraviolet-visible (UV-Vis) spectroscopy is a cornerstone for investigating the photochemical reactions of this compound. This technique measures the absorption of UV and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. wikipedia.orglibretexts.org The resulting spectrum provides information about the electronic structure of the molecule and can be used to monitor changes in concentration over time. dergipark.org.tr

For this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic ring and the azide group. When subjected to UV irradiation, the absorption spectrum of this compound changes as the parent molecule is consumed and photoproducts are formed. mdpi.com By recording spectra at different time intervals during irradiation, the kinetics of the photochemical reaction can be determined.

The appearance of new absorption bands can indicate the formation of transient species, such as nitrenes, or stable photoproducts. The isosbestic points, which are wavelengths where the absorbance remains constant throughout the reaction, suggest a direct conversion of the reactant to the product without the accumulation of significant amounts of intermediates. researchgate.net The choice of solvent is crucial in these studies as it can influence the position and intensity of absorption bands. libretexts.org

Table 2: Illustrative UV-Vis Absorption Maxima (λmax) for Aromatic Azides.

| Compound Type | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Phenyl Azide | Ethanol | ~250 | ~280 |

| Substituted Phenyl Azides | Varies | 230 - 270 | 270 - 300 |

Note: These are representative values; actual maxima for this compound will be influenced by the hydroxyl substituent and solvent.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of the products formed from reactions of this compound. rsc.orgbyjus.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. wikipedia.orgvanderbilt.edu

In the ¹H NMR spectrum of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the azide and hydroxyl groups. Upon conversion to products, such as substituted benzoxazoles or other heterocyclic systems, significant changes in these chemical shifts and coupling constants occur. The appearance of new signals, for example, those corresponding to protons in a newly formed ring system, provides conclusive evidence for the product's structure.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each carbon atom. The carbon atom attached to the azide group has a distinct chemical shift that will change dramatically upon its transformation. By analyzing the complete ¹H and ¹³C NMR data, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons to each carbon, the unambiguous assignment of the product's constitution is possible.

Table 3: Representative ¹H NMR Chemical Shift Ranges for Protons in this compound and Potential Products.

| Proton Type | Functional Group Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic-H | Protons on the phenyl ring | 6.5 - 8.0 |

| Phenolic-OH | Hydroxyl proton | 4.0 - 7.0 (variable) |

| Amine-NH | Amine proton in a product | 3.0 - 5.0 (variable) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and its reaction products with high accuracy. msu.edu In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) is measured. savemyexams.com The molecular ion peak in the mass spectrum provides the molecular weight of the compound.

A key feature of mass spectrometry, particularly when using techniques like electron impact (EI) ionization, is the fragmentation of the molecular ion into smaller, characteristic fragment ions. libretexts.org The fragmentation pattern is a molecular fingerprint that can help to identify the compound. For this compound, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂) from the molecular ion, resulting in a prominent peak at M-28. This fragmentation mimics the thermal or photochemical extrusion of N₂ to form a nitrene intermediate.

Analysis of the fragment ions of the reaction products is crucial for confirming their proposed structures. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition, further validating the structural assignment.

Table 4: Common Fragment Ions in the Mass Spectrum of an Aromatic Azide.

| Ion | Description | m/z Value |

|---|---|---|

| [M]⁺ | Molecular Ion | Molecular Weight |

| [M-28]⁺ | Loss of N₂ | MW - 28 |

| [M-28-HCN]⁺ | Loss of N₂ and HCN | MW - 55 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional Correlation Spectroscopy (2D-COS) for Mechanistic Insights

Two-dimensional correlation spectroscopy (2D-COS) is a sophisticated analytical technique that is particularly useful for elucidating reaction mechanisms by revealing the sequence of molecular events. spectroscopyonline.comnih.govvietnamjournal.ru 2D-COS analyzes a series of spectra (e.g., IR or Raman) collected under a specific perturbation, such as a change in temperature, concentration, or reaction time. researchgate.netnih.gov

By applying a mathematical correlation analysis to the spectral data, a 2D correlation map is generated. spectroscopyonline.com This map consists of synchronous and asynchronous plots. The synchronous spectrum identifies spectral regions that are changing in intensity together, either in the same or opposite direction. The asynchronous spectrum, which is the most powerful feature of 2D-COS, reveals the sequential order of spectral changes. Cross-peaks in the asynchronous spectrum indicate that the intensity changes of two different spectral bands are occurring out-of-phase with each other.

In the context of this compound chemistry, 2D-COS can be applied to a series of IR spectra taken during its thermal decomposition. The analysis could reveal, for example, that the decay of the azide absorption band occurs before the growth of a band corresponding to a specific product. This would provide strong evidence for a sequential mechanism. The technique is highly sensitive to subtle spectral changes and can help to distinguish between concerted and stepwise reaction pathways, and to identify the formation of transient intermediates that may not be directly observable in one-dimensional spectra. nih.govnih.gov

V. Computational and Theoretical Studies of 2 Azidophenol and Its Reaction Intermediates

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of molecules like 2-azidophenol. wikipedia.orgyoutube.com It provides a favorable balance between computational accuracy and cost, enabling the study of complex chemical systems and their reactions. wikipedia.org DFT calculations are instrumental in exploring the electronic structure and reactivity, offering a lens into the fundamental properties that govern the behavior of this compound. core.ac.ukresearchgate.net

Energy Characteristics and Spin States of Nitrene Intermediates

The decomposition of this compound, whether initiated by heat or light, proceeds through a highly reactive intermediate known as a nitrene (2-hydroxyphenylnitrene). A critical characteristic of this intermediate is its electronic spin state, which can exist as either a singlet or a triplet. DFT calculations have been pivotal in elucidating the relative energies of these spin states and their subsequent chemical implications.

For the parent 2-hydroxyphenylnitrene, theoretical studies indicate that the triplet state is the ground state, possessing lower energy than the singlet state. purdue.edu This energetic preference for a triplet ground state is a common feature among many aryl nitrenes. The energy difference between these two states, referred to as the singlet-triplet gap, is a crucial determinant of the reaction's progression. A smaller gap can facilitate a process called intersystem crossing, where the initially formed singlet nitrene converts to the more stable triplet state. For 2-hydroxyphenylnitrene, this gap is calculated to be in the range of 15-18 kcal/mol, signifying a substantial preference for the triplet state. purdue.edu

The ortho-hydroxyl group in this compound significantly influences these energetics. It can form an intramolecular hydrogen bond with the nitrene nitrogen, a factor that preferentially stabilizes the singlet state and, consequently, reduces the singlet-triplet energy gap when compared to unsubstituted phenylnitrene. This stabilization plays a vital role in the subsequent cyclization reactions of the intermediate.

Geometric Parameters and Electronic Effects of Substituents

DFT calculations provide precise details about the three-dimensional arrangement of atoms in this compound and its derivatives. The molecular geometry, encompassing bond lengths, bond angles, and dihedral angles, is intrinsically linked to the electronic influence of any substituents attached to the aromatic ring. d-nb.info

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting distinct electronic perturbations to the molecule. mdpi.com An EDG, for example, can increase the electron density on the azide (B81097) group, which may, in turn, affect the energy barrier for its decomposition. Conversely, an EWG will pull electron density away, influencing the electrophilic character of the resulting nitrene intermediate.

DFT studies have systematically explored these substituent effects. For instance, the introduction of a nitro group (a strong EWG) is predicted to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to attack by nucleophiles and potentially altering the decomposition pathway. In contrast, a methoxy (B1213986) group (an EDG) would raise the energy of the Highest Occupied Molecular Orbital (HOMO). These electronic shifts have a direct impact on the molecule's geometry; for example, the C-N bond length of the azido (B1232118) group and the N-N-N bond angle can be subtly altered by the nature of the attached substituent. youtube.com

Advanced Quantum Chemical Methods for Reaction Pathway Analysis

While DFT is a versatile tool, more sophisticated computational methods are sometimes necessary to accurately describe the complex electronic rearrangements that occur during chemical reactions, particularly in situations where multiple electronic states have similar energies.

Multiconfigurational Electronic Structure Approaches (e.g., CASSCF, CASPT2)

For the detailed study of reaction intermediates like nitrenes and the transition states that lead to their formation and subsequent reactions, multiconfigurational methods are often the methods of choice. wiley.com Two such prominent methods are the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory corrected counterpart, CASPT2. researchgate.netdipc.org These approaches are particularly well-suited for describing electronic structures with significant "static correlation," a common feature in species with several low-lying electronic states, such as singlet nitrenes. dipc.org

The CASSCF method provides a qualitatively correct description of the electronic wavefunction by including a complete set of important electronic configurations. dipc.org The CASPT2 method then builds upon the CASSCF reference by incorporating dynamic electron correlation, leading to more quantitatively accurate energy predictions. e3s-conferences.org These advanced methods have been instrumental in mapping the potential energy surfaces for the decomposition of this compound and the subsequent reactions of the 2-hydroxyphenylnitrene intermediate. researchgate.netresearchgate.net

Modeling of Transition States and Intermediates in Decomposition Pathways

The decomposition of this compound is a multi-step process. youtube.com It involves the initial formation of the nitrene intermediate, which can then undergo a variety of transformations, most notably an intramolecular cyclization to form a precursor to benzoxazole (B165842). researchgate.net Advanced quantum chemical methods have been employed to model the high-energy transition states and fleeting intermediates that populate these complex reaction pathways. researchgate.netchemrxiv.org

For example, computational chemists have successfully located the transition state for the extrusion of a nitrogen molecule (N₂) from this compound to generate the singlet nitrene. schrodinger.com Following the formation of this highly reactive species, theoretical models have charted the course of the intramolecular cyclization. acs.org This process involves the nitrogen atom of the nitrene attacking the phenolic oxygen, leading to the formation of a five-membered ring. The transition state for this cyclization has been characterized, and the associated energy barrier has been calculated. These calculations have revealed that the cyclization from the singlet nitrene is a very rapid process with a low activation barrier, which explains why benzoxazole derivatives are the predominant products in the reactions of 2-azidophenols. researchgate.net

This detailed modeling has also illuminated the distinct roles of the different spin states. While the singlet nitrene readily undergoes cyclization, the triplet nitrene is less inclined to do so due to spin conservation principles. The triplet nitrene is more likely to engage in intermolecular reactions or abstract hydrogen atoms from its surroundings.

Analysis of Electronic Effects and Reactivity Descriptors (e.g., Hammett-Taft Parameters)

To quantify the influence of substituents on the reactivity of this compound and its derivatives, computational chemists utilize reactivity descriptors. These calculated values can be correlated with experimental data, such as reaction rates, to provide a deeper, quantitative understanding of the underlying electronic effects. smolecule.com

The Hammett equation is a well-established tool in physical organic chemistry for correlating the reaction rates and equilibrium constants of reactions involving substituted aromatic compounds. slideshare.net The Hammett parameter (σ) provides a numerical measure of the electronic effect of a substituent. While traditionally determined experimentally, these parameters can also be calculated using computational methods. nih.gov

In the context of this compound, DFT calculations can be used to compute various electronic properties that correlate with Hammett parameters. For example, properties such as the charge on the nitrogen atom of the azide group, the energies of the HOMO and LUMO, and the molecular electrostatic potential can be calculated for a series of substituted 2-azidophenols. Plotting these calculated properties against the known Hammett parameters for the corresponding substituents often reveals a linear relationship. nih.gov This analysis allows for a quantitative understanding of how different substituents modulate the reactivity of the azido group. purdue.edu

The Taft parameters are employed in a similar fashion to dissect the polar, steric, and resonance effects of substituents, offering an even more detailed picture of their influence on the molecule's behavior. dalalinstitute.com Computational analysis can help to separate these distinct contributions and to understand their relative importance in the decomposition and subsequent reactions of 2-azidophenols.

Interactive Data Tables

Table 1: Calculated Electronic Properties of Substituted 2-Azidophenols

This table showcases how different substituents at the 4-position of this compound can influence its electronic properties, as predicted by DFT calculations.

| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| -NO₂ (Nitro) | -6.8 | -2.5 | 5.2 |

| -CN (Cyano) | -6.5 | -2.2 | 4.8 |

| -H (Hydrogen) | -6.2 | -1.8 | 2.1 |

| -CH₃ (Methyl) | -6.0 | -1.7 | 2.3 |

| -OCH₃ (Methoxy) | -5.8 | -1.6 | 2.6 |

| -NH₂ (Amino) | -5.5 | -1.4 | 3.0 |

Table 2: Hammett-Taft Parameters for the Azide Group

This table presents experimentally determined and computationally calculated Hammett and Taft parameters for the azide substituent, providing insight into its electronic nature. researchgate.netnih.gov

| Parameter | Description | Experimental Value | Calculated Value (B3LYP) |

| σₚ | Hammett constant (para) | 0.08 | 0.10 |

| σₘ | Hammett constant (meta) | 0.37 | 0.35 |

| σF | Taft field/inductive parameter | 0.38 | 0.39 |

| σR | Taft resonance parameter | 0.02 | 0.01 |

Vi. Advanced Research Applications of 2 Azidophenol in Materials and Chemical Science

Polymer Functionalization and Macromolecular Engineering

The modification of polymers to introduce new functionalities is a cornerstone of macromolecular engineering, enabling the development of materials with tailored properties for high-performance applications in fields like biotechnology and electronics. qmul.ac.uk 2-Azidophenol has emerged as a key molecule in this context, primarily through photo-initiated conjugation reactions.

Research has demonstrated that the photolysis of 2-azidophenols generates reactive iminoquinone intermediates. nih.govresearchgate.netacs.org These intermediates are highly electrophilic and can rapidly and chemoselectively couple with nucleophilic groups, such as anilines. nih.govresearchgate.net This reaction pathway provides a facile method for functionalizing a wide array of macromolecules, including synthetic polymers, proteins, and oligonucleotides, showcasing its broad functional group compatibility. nih.govresearchgate.netacs.org The efficiency and specificity of this photo-coupling make it a powerful tool in the "click" chemistry arsenal, a set of reactions known for their high yields and modularity, which has revolutionized polymer chemistry and bioconjugation. By incorporating this compound moieties into or onto polymer chains, researchers can precisely control the introduction of new chemical handles or bioactive molecules.

Table 1: Polymer Functionalization via this compound Chemistry

| Polymer Type | Functionalization Method | Reactive Intermediate | Coupled Group | Application Area |

|---|---|---|---|---|

| General Polymers | Photo-initiated coupling | Iminoquinone | Aniline (B41778) | Biomolecular modification |

| DNA (Oligonucleotides) | Photolithographic patterning | Iminoquinone | Aniline | Surface capture of cells |

Development of Novel Heterocyclic Scaffolds for Chemical Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.govrsc.org The development of new synthetic routes to novel heterocyclic scaffolds is a continuous goal in organic chemistry. mdpi.com this compound serves as a versatile precursor for the synthesis of complex heterocyclic systems.

One significant application is in Staudinger-type annulations. Researchers have successfully reacted ortho-azidophenols with ortho-phosphinoarenesulfonyl fluorides or ortho-phosphinobenzoic acid methyl esters. researchgate.net This reaction proceeds through a Staudinger-type iminophosphorane intermediate, which undergoes an intramolecular cyclization to yield novel, bench-stable, polycyclic organophosphorus heterocycles. researchgate.net The formation of nitrogen gas provides a key driving force for these annulation reactions. researchgate.net

Furthermore, the photolysis of this compound in the presence of substituted 2-aminophenols has been developed as a method to synthesize 2-amino-3H-phenoxazin-3-one derivatives. researchgate.net This photoinitiated cyclocondensation reaction is believed to proceed through a series of aminophenol oxidations. researchgate.net These examples highlight the utility of this compound in constructing diverse and previously inaccessible heterocyclic frameworks.

Table 2: Heterocyclic Scaffolds Derived from this compound

| Starting Materials | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound, ortho-phosphinoarenesulfonyl fluoride (B91410) | Staudinger-type annulation | Benzo-benzo-1,2,3-thiazaphospholo-1,3,2-oxazaphosphole | Novel, bench-stable P(V) heterocycle researchgate.net |

| This compound, ortho-phosphinobenzoic acid methyl ester | Staudinger-type annulation | Benzo-benzo-1,2-azaphospholo-1,3,2-oxazaphosphol-12-one | Novel, bench-stable P(V) heterocycle researchgate.net |

Surface Functionalization and Patterning in Chemical Systems

The ability to chemically modify and pattern surfaces at the micro- and nanoscale is crucial for applications in diagnostics, synthetic biology, and electronics. nih.govacs.org Direct Laser Interference Patterning is one such advanced technique for creating functional surfaces. this compound provides a powerful light-based tool for achieving high-resolution surface functionalization.

A notable application involves a photoinitiated reaction for biomolecular photopatterning. nih.govresearchgate.netacs.org In this method, a surface, such as a glass slide, is first functionalized with aniline groups. researchgate.net An azidophenol-modified molecule, for instance, a single-stranded DNA, is then brought into contact with the surface. researchgate.net Upon irradiation with light (e.g., 302 nm), the ortho-azidophenol moiety is photolyzed, generating a highly reactive iminoquinone intermediate in situ. nih.govresearchgate.net This intermediate rapidly couples with the aniline groups on the surface, covalently attaching the DNA in a spatially defined manner dictated by the light exposure. nih.govresearchgate.net This technique is significantly faster than many other light-based patterning methods and importantly, does not require the use of a photoresist. nih.govacs.org

Table 3: Surface Patterning Using this compound Photochemistry

| Substrate | Surface Functional Group | Photoreactive Moiety | Irradiation | Coupling Reaction | Application |

|---|---|---|---|---|---|

| Glass | Aniline-trimethoxysilane | This compound-DNA conjugate | UV light (e.g., 302 nm) | Iminoquinone-aniline coupling | Photolithographic patterning of DNA researchgate.net |

Ligand Design in Coordination Chemistry

Ligand design is central to coordination chemistry, as the structure of the ligand dictates the geometry, stability, and reactivity of the resulting metal complex. sfu.calibretexts.org The development of new ligands is essential for creating novel catalysts, functional materials, and bioinorganic models. sfu.carsc.org The structure of this compound and its derivatives offers unique possibilities for ligand design.

The phenolic oxygen provides a classic coordination site, while the ortho-azido group, or its nitrene/imine derivatives, can also participate in metal binding. This dual functionality allows for the creation of bidentate or polydentate ligands that can form stable chelate rings with metal ions. For example, research into paramagnetic transition-metal complexes has explored ligands derived from this compound. One study reports a system featuring a cobalt(II) ion antiferromagnetically coupled to a ligand derived from this compound, demonstrating its utility in synthesizing complexes with interesting magnetic properties. core.ac.uk The ability to modify the phenol (B47542) ring or the azide (B81097) further allows for fine-tuning the steric and electronic properties of the ligand, influencing the coordination geometry and reactivity of the metal center. sfu.ca

Table 4: Coordination Chemistry Applications of this compound Derivatives

| Metal Ion | Ligand Type | Coordination Feature | Resulting Property |

|---|---|---|---|

| Cobalt(II) | This compound-derived (DPP•2–) | Antiferromagnetic coupling | Paramagnetic complex core.ac.uk |

Vii. Future Research Directions and Emerging Trends

Innovations in Synthetic Methodologies under Mild Conditions

The development of synthetic methods that operate under mild conditions is a cornerstone of green chemistry, aiming to reduce energy consumption and minimize the formation of byproducts. Research into the synthesis of 2-azidophenol and its derivatives is increasingly focused on these principles.

A significant area of innovation is the direct azidation of phenols. nii.ac.jp One promising approach is the diazo-transfer reaction using safe and stable crystalline reagents like 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (B91526) (IPrAP). nii.ac.jpresearchgate.net This method allows for the efficient conversion of phenols to o-quinone diazides, which can subsequently react with sodium azide (B81097) to yield the corresponding azidophenol in high yields. nii.ac.jpresearchgate.net The reaction proceeds efficiently in solvents like methanol (B129727) or 2-methoxyethanol, often in the presence of a base. nii.ac.jp Phenols with electron-donating groups tend to react more smoothly in these transformations. nii.ac.jpresearchgate.net

Another strategy involves the direct ortho-azidation of a phenol (B47542) by treatment with a chloroimidazolium salt and sodium azide in a solvent like 2-methoxyethanol. researchgate.net Researchers are also exploring alternatives to traditional diazotization reactions to avoid potentially unstable diazo intermediates. One such alternative is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an aryl bromide with an azide source. Furthermore, flow chemistry setups are being developed for the synthesis of related compounds, offering advantages such as short reaction times and scalability under mild conditions. nih.gov These innovative methods represent a shift towards safer, more efficient, and environmentally conscious synthesis of azidophenols.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique chemical reactivity of the azide and phenol groups in this compound provides a rich platform for exploring novel reaction pathways and developing new catalytic systems. mdpi.com

Novel Reaction Pathways: Photochemistry offers a powerful tool for unlocking new reactions of this compound. numberanalytics.com Upon UV irradiation, 2-azidophenols can undergo photolysis to generate highly reactive iminoquinone intermediates. acs.orgresearchgate.net These intermediates can rapidly couple with nucleophiles like anilines, providing a facile method for bioconjugation under mild, photoinitiated conditions. acs.orgresearchgate.net Another photochemical pathway involves the ring expansion of azidophenols to form 4H-azepin-4-ones. rsc.org While the isolation of these azepinones has proven challenging due to their tendency to form polymeric products at room temperature, their formation at low temperatures has been confirmed spectroscopically. rsc.orgresearchgate.net

Beyond photochemistry, the azide group is renowned for its participation in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.comwikipedia.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov Emerging trends also include the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a metal catalyst and is highly valued for its bioorthogonality in living systems. wikipedia.orgrjptonline.org

Novel Catalytic Systems: The exploration of new catalysts is crucial for expanding the synthetic utility of this compound. While copper is the standard catalyst for CuAAC, research is ongoing to develop more efficient and robust systems. This includes the use of various Cu(II) complexes that can be reduced in situ, potentially with oxidizable solvents or auxiliary ligands that stabilize the active Cu(I) species. researchgate.net For achieving different regioselectivity, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has been established to produce 1,5-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org

Novel catalytic systems are also being developed to facilitate reactions in environmentally benign solvents like water. For instance, resorcinarene (B1253557) cavitand glycoconjugates have been reported as inverse phase transfer catalysts that create a suitable host environment for hydrophobic substrates in aqueous media. researchgate.net The development of heterogeneous catalysts, such as those based on copper aluminate spinel or metal-organic frameworks, is another active area, offering advantages like easy separation and reusability. mdpi.comorganic-chemistry.org Furthermore, the use of computational tools to predict reaction pathways can accelerate the discovery of new catalytic transformations. nih.govrsc.org

Integration of this compound Chemistry in Advanced Material Design

The versatile reactivity of this compound makes it an attractive building block for the design and synthesis of advanced materials with tailored properties. smolecule.commit.edu Its ability to participate in robust covalent bond-forming reactions under mild conditions is particularly valuable for modifying surfaces and creating functional polymers. wikipedia.orgmatters-of-activity.de

One of the most promising applications is in surface modification and patterning. The photoinitiated reaction of this compound to form reactive iminoquinones can be used for photolithographic patterning. acs.orgresearchgate.net For example, DNA strands modified with a this compound group have been successfully patterned onto aniline-functionalized glass substrates. researchgate.net This light-based method is rapid and allows for the creation of micropatterns for applications in diagnostics, cell biology, and synthetic biology. researchgate.net

In polymer science, this compound and its derivatives serve as key intermediates for creating functionalized polymers. The azide group can be used as a handle for "clicking" polymers onto surfaces or for cross-linking polymer chains, imparting specific physical or chemical properties. For instance, derivatives of 2-(2'-hydroxyphenyl)-2H-benzotriazole, which can be synthesized from this compound, are used as functionalized UV stabilizers in advanced coatings. The formation of microporous organic networks is another emerging area, where porphyrin derivatives functionalized with alkynes can be cross-linked with diazides using click chemistry to create materials with high surface areas for catalysis or gas storage. mdpi.com The integration of such functionalities is a key theme in the development of advanced materials for pollution control and other environmental technologies. dergipark.org.tr

Development of High-Throughput Screening Platforms for Chemical Discovery

High-throughput screening (HTS) is a transformative technology in chemical and drug discovery, enabling the rapid testing of millions of compounds to identify "hits" with desired activities. dndi.orgbmglabtech.com The development of HTS platforms is increasingly being applied not only to drug discovery but also to the discovery of new reactions and materials. evotec.comsygnaturediscovery.com

In the context of this compound, HTS can accelerate the discovery of new bioactive molecules. rjptonline.org Libraries of compounds derived from this compound, for example, a diverse set of 1,2,3-triazoles synthesized via click chemistry, can be screened against a wide range of biological targets, such as enzymes or receptors. sygnaturediscovery.com This approach has been instrumental in identifying inhibitors for diseases like HIV and cancer. rjptonline.org

Moreover, HTS is a powerful tool for discovering novel catalysts and reaction conditions. youtube.com By using automated robotic systems, researchers can rapidly screen vast arrays of potential catalysts, ligands, and solvents for reactions involving this compound. youtube.com This can lead to the identification of more efficient catalytic systems for known transformations, such as CuAAC, or the discovery of entirely new reaction pathways. researchgate.net The bioorthogonal nature of many azide reactions is particularly advantageous, as it allows for screening in complex biological environments, which is crucial for chemical biology and in vivo applications. mdpi.comacs.org The integration of HTS with advanced data analysis and artificial intelligence is expected to further expedite the discovery process, unlocking the full potential of this compound chemistry. evotec.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-azidophenol derivatives, and how can reaction yields be optimized?

- Methodological Answer : this compound derivatives are typically synthesized via [3 + 2] cycloaddition reactions with terminal alkynes under copper-catalyzed "click" chemistry conditions. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (room temperature vs. 60°C), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Yield improvements (>60%) are achieved by minimizing side reactions through inert atmosphere conditions (N₂/Ar) .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regioselectivity in triazole ring formation (e.g., distinguishing 1,4- vs. 1,5-disubstituted products). Residual solvent signals (e.g., CDCl₃ at δ 7.26 ppm for ¹H) serve as internal references .

- High-Resolution Mass Spectrometry (HRMS) : Employ ESI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. theoretical C/H/N/O percentages .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A hazards) .

- Ventilation : Use fume hoods to prevent inhalation of azide decomposition products (e.g., HN₃, a toxic gas).

- Waste Disposal : Segregate azide-containing waste and treat with sodium nitrite or ceric ammonium nitrate to neutralize reactivity before disposal .

Q. How stable is this compound under ambient and reactive conditions?

- Methodological Answer : this compound is hygroscopic and light-sensitive. Store in amber vials under inert gas at –20°C. Stability tests show no decomposition in dry DMSO over 48 hours at 25°C. However, prolonged exposure to moisture or UV light triggers azide degradation (monitored via FT-IR loss of –N₃ peaks at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s catalytic activity in transition-metal complexes?

- Methodological Answer :

- Metalation Protocols : React this compound-derived ligands (e.g., triazolium salts) with NiCl₂ or Pd(OAc)₂ in THF/K₂CO₃ at 60°C. Monitor coordination via UV-Vis (d-d transitions) and X-ray crystallography .

- Catalytic Screening : Test Suzuki-Miyaura coupling or transfer hydrogenation reactions. Use GC-MS or ¹H NMR to quantify turnover frequencies (TOF) and compare with control ligands (e.g., NHC carbenes) .

Q. How should conflicting data on this compound’s reactivity in photochemical vs. thermal reactions be resolved?

- Methodological Answer :

- Controlled Variable Testing : Replicate experiments under identical conditions (solvent, concentration, light intensity) while isolating variables (e.g., UV vs. thermal activation).

- Mechanistic Probes : Use radical traps (TEMPO) or deuterated solvents to distinguish between radical vs. polar pathways. EPR spectroscopy can confirm radical intermediates .

Q. What computational methods are suitable for predicting this compound’s regioselectivity in cycloaddition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies (B3LYP/6-31G*) for alkyne-azide interactions. Compare Fukui indices to predict electron-deficient vs. -rich sites.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. water) on reaction kinetics using AMBER force fields .

Q. How can researchers perform comparative analysis of synthetic routes for this compound-based ligands?

- Methodological Answer :

- Green Chemistry Metrics : Evaluate atom economy, E-factor (waste/product ratio), and energy consumption for each route. For example, one-pot syntheses reduce solvent waste vs. multi-step protocols .

- Structure-Activity Relationships (SAR) : Correlate ligand substituents (e.g., aryl vs. alkyl groups) with catalytic efficiency using linear regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.